molecular formula C19H28ClNO2 B1207451 1-(4-Chlorophenyl)-1-cyclohexyl-3-(4-morpholinyl)-1-propanol

1-(4-Chlorophenyl)-1-cyclohexyl-3-(4-morpholinyl)-1-propanol

Cat. No. B1207451
M. Wt: 337.9 g/mol
InChI Key: WWXFMWHVRFPDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-1-cyclohexyl-3-(4-morpholinyl)-1-propanol is an organochlorine compound.

Scientific Research Applications

Physicochemical Properties

  • Identification and Physical Properties : The structure of a related compound, 1-(4-chlorophenyl)-4-(4-morpholinyl)-2,5-dihydro-1H-imidazolin-2-one, was confirmed by various spectroscopic methods. It's practically insoluble in neutral aqueous mediums but has higher solubility in 0.1 N HCl and DMF. The pKa value is approximately 2.5, and partition coefficients in different pH conditions were determined (Heinecke & Thiel, 2001).

Chemical Reactions and Interactions

  • Reactions with Alicyclic Amines : The kinetic study of reactions between similar compounds, such as 4-chlorophenyl 4-nitrophenyl thionocarbonates, and secondary alicyclic amines, including morpholine, showed specific reaction rates and proposed mechanisms (Castro et al., 2001).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : The crystal structure of dimethomorph, a morpholine fungicide, offers insights into the molecular arrangement and interactions, such as hydrogen bonds and weak Cl⋯π interactions, which could be relevant for studying similar chlorophenyl-morpholine compounds (Kang et al., 2015).

Synthesis and Biological Properties

  • Synthesis and Anticonvulsive Activity : New compounds synthesized from similar chlorophenyl-morpholinyl-propanones exhibited pronounced anticonvulsive activities. This demonstrates the potential of chlorophenyl-morpholinyl compounds in medicinal chemistry (Papoyan et al., 2011).

Enantioselective Synthesis

  • Asymmetric Synthesis for Pharmaceutical Use : The asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, which is structurally similar, highlights the potential of utilizing yeast reductases for high enantioselectivity in producing chiral intermediates for antidepressants (Choi et al., 2010).

properties

Product Name

1-(4-Chlorophenyl)-1-cyclohexyl-3-(4-morpholinyl)-1-propanol

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-cyclohexyl-3-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C19H28ClNO2/c20-18-8-6-17(7-9-18)19(22,16-4-2-1-3-5-16)10-11-21-12-14-23-15-13-21/h6-9,16,22H,1-5,10-15H2

InChI Key

WWXFMWHVRFPDMU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCOCC2)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1CCC(CC1)C(CCN2CCOCC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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